4-(1-Hydroxycyclohexyl)benzoic acid
CAS No.:
Cat. No.: VC14032250
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16O3 |
---|---|
Molecular Weight | 220.26 g/mol |
IUPAC Name | 4-(1-hydroxycyclohexyl)benzoic acid |
Standard InChI | InChI=1S/C13H16O3/c14-12(15)10-4-6-11(7-5-10)13(16)8-2-1-3-9-13/h4-7,16H,1-3,8-9H2,(H,14,15) |
Standard InChI Key | BKDBALCSMUJSQE-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(C2=CC=C(C=C2)C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₈O₃ | |
Molecular Weight | 220.3 g/mol | |
Purity | Minimum 95% | |
CAS Number | 1392466-91-9 |
The structure consists of a benzene ring with a carboxylic acid group at position 4 and a cyclohexyl group substituted with a hydroxyl group at its 1-position. This configuration confers distinct solubility and reactivity compared to non-hydroxylated analogs.
Synthesis and Availability
Primary Synthetic Routes
The compound is primarily synthesized through enzymatic oxidation of 4-cyclohexylbenzoic acid (CHBA) using cytochrome P450 monooxygenases like CYP199A4 from Rhodopseudomonas palustris. This enzyme selectively hydroxylates the aliphatic C-H bond of CHBA, yielding 4-(1-hydroxycyclohexyl)benzoic acid .
Method | Key Reagents/Conditions | Yield/Notes |
---|---|---|
Enzymatic Oxidation | CYP199A4, O₂, pH 7.4 | High regioselectivity |
Chemical Oxidation* | Fe(NO₃)₃·9H₂O, TEMPO, KCl | Lower efficiency; not reported for this compound |
*Chemical methods for analogous compounds (e.g., 4-(1-hydroxyethyl)benzoic acid) involve iron-based catalysts and TEMPO, but direct application to this compound remains unexplored .
Availability and Challenges
The compound is currently discontinued from commercial suppliers like CymitQuimica, reflecting limited industrial demand or synthesis challenges . Researchers must rely on enzymatic methods or custom synthesis for procurement.
Biological and Pharmacological Relevance
Role in Drug Metabolism
4-(1-Hydroxycyclohexyl)benzoic acid serves as a metabolite in the biotransformation of CHBA, a precursor in pharmaceuticals and liquid-crystalline materials. Its formation highlights the role of CYP enzymes in modulating drug pharmacokinetics and toxicity .
Research Findings and Challenges
Key Studies
-
Enzymatic Oxidation Mechanism
-
CYP199A4 catalyzes the hydroxylation of CHBA at the cyclohexane ring’s 1-position, forming 4-(1-hydroxycyclohexyl)benzoic acid. This reaction proceeds via a radical-based mechanism under ambient conditions .
-
Structural studies using crystallography and molecular dynamics simulations confirm substrate binding modes critical for regioselectivity .
-
-
Comparative Analysis with Analogues
Compound Hydroxylation Site Biological Activity CHBA None Aliphatic C-H oxidation 4-(1-Hydroxycyclohexyl) 1-position Metabolite in drug pathways 4-(4,4-Difluoro-1-hydroxycyclohexyl) 1-position Enhanced stability (hypothetical)
Unresolved Questions
-
Synthetic Scalability: Enzymatic methods remain limited by enzyme availability and reaction scalability.
-
Biological Activity: Direct pharmacological effects (e.g., antimicrobial or anti-inflammatory) are unexplored.
Future Directions
-
Synthetic Innovations
-
Development of chiral catalysts or engineered enzymes for asymmetric hydroxylation.
-
Exploration of microbial oxidation using bacterial strains expressing CYP199A4.
-
-
Pharmacological Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume